
10-Deacetyl-7,10-Dimethoxy-Baccatin III-d6
Übersicht
Beschreibung
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is a labeled analogue of 10-Deacetyl-7,10-dimethoxy-Baccatin III. This compound is an intermediate used in the preparation of Cabazitaxel, a chemotherapy medication used to treat prostate cancer. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Studying metabolic pathways in vivo using stable isotope labeling.
Medicine: Intermediate in the synthesis of Cabazitaxel, used in cancer treatment.
Industry: Used in the development of pharmaceuticals and as a standard in environmental pollutant detection
Wirkmechanismus
Target of Action
The primary target of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is the process of DNA synthesis . This compound is a precursor to the anti-cancer drug docetaxel , which is known to interfere with the normal function of microtubules during cell division .
Mode of Action
this compound interacts with its targets by interfering with the normal function of microtubules during cell division . This interference prevents the cancer cells from dividing and growing, leading to cell death .
Biochemical Pathways
this compound is involved in the taxol biosynthetic pathway . It is the fifth intermediate in the biosynthesis of paclitaxel, an anti-cancer drug . The compound is converted to baccatin III through the action of 10-deacetylbaccatin III 10-O-acetyltransferase .
Pharmacokinetics
It is known that the compound is used as a chemical intermediate in the preparation of the anti-cancer drug paclitaxel
Result of Action
The result of the action of this compound is the inhibition of cancer cell division and growth . By interfering with the normal function of microtubules during cell division, the compound prevents the cancer cells from dividing and growing, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C
Biochemische Analyse
Biochemical Properties
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 interacts with various enzymes and proteins. It is a precursor to the anti-cancer drug docetaxel (Taxotere) . The conversion of 10-Deacetyl-7,10-dimethoxy-Baccatin III to baccatin III involves the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a precursor to docetaxel . Docetaxel is known to inhibit cell division and proliferation by disrupting the microtubule network in cells .
Molecular Mechanism
At the molecular level, this compound is converted into baccatin III by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase . This is a crucial step in the biosynthesis pathway of the anti-cancer drug docetaxel .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Given its role as a precursor to docetaxel, it is likely that its effects would be similar to those of docetaxel, which is known to have dose-dependent effects in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of docetaxel . This involves the action of the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Given its role as a precursor to docetaxel, it is likely that it would be transported and distributed in a similar manner to docetaxel .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its role as a precursor to docetaxel, it is likely that it would be localized in similar subcellular compartments to docetaxel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 involves multiple steps, starting from natural sources like the yew tree (Taxus species). The compound is typically synthesized through a series of chemical reactions, including acetylation, deacetylation, and methoxylation. The reaction conditions often involve the use of organic solvents such as methanol and acetonitrile, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from yew tree needles, followed by purification and chemical modification. Techniques such as ultrasonic-assisted extraction and chromatographic separation are employed to obtain high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl-CoA for acetylation, and various organic solvents like methanol and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include baccatin III and other derivatives, which are crucial intermediates in the synthesis of anti-cancer drugs like Cabazitaxel .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Deacetylbaccatin III: A precursor to the anti-cancer drug docetaxel.
7-Epi-10-Deacetylbaccatin III: Another derivative with similar properties.
10-Deacetylbaccatin V and VI: Other related compounds with slight structural differences.
Uniqueness
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is unique due to its stable isotope labeling, which makes it particularly useful in metabolic research and as a chemical reference standard. Its role as an intermediate in the synthesis of Cabazitaxel also highlights its importance in medicinal chemistry.
Biologische Aktivität
10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is a deuterated derivative of baccatin III, a key precursor in the synthesis of the chemotherapeutic agent paclitaxel (Taxol). This compound is primarily derived from the Pacific yew tree (Taxus brevifolia) and has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C31D6H34O10
- Molecular Weight: 578.68 g/mol
- CAS Number: 1383325-07-2
- SMILES Notation: [2H]C([2H])([2H])O[C@H]1C[C@H]2OC[C@@]2(OC(=O)C)[C@H]3C@H[C@]5(O)CC@HC(=C(C@@HC(=O)[C@]13C)C5(C)C)C
The biological activity of this compound is primarily attributed to its interaction with microtubules. Similar to paclitaxel, this compound stabilizes microtubules and prevents their depolymerization, which is crucial for cell division. This stabilization leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.
Pharmacological Effects
-
Antitumor Activity:
- Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV3) cells.
- A comparative analysis showed that this compound has a cytotoxicity profile similar to that of paclitaxel but with potentially reduced side effects due to its structural modifications.
-
Enzymatic Activity:
- Research has indicated that the compound can act as a substrate for specific acetyltransferases, enhancing its bioavailability and therapeutic efficacy. The recombinant enzyme DBAT (10-deacetylbaccatin III-10-O-acetyltransferase) has shown improved catalytic efficiency when interacting with this compound.
Table 1: Comparative Cytotoxicity of this compound
Case Study: Enhanced Efficacy in Combination Therapy
A study published in Cancer Letters explored the effects of combining this compound with traditional chemotherapeutics such as cisplatin. The combination resulted in a synergistic effect, significantly reducing tumor growth in xenograft models compared to monotherapy.
Table 2: Synergistic Effects with Cisplatin
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1/i6D3,7D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJMLMORVVDLIU-LTLZUEMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC([2H])([2H])[2H])C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.